Dimethylformamide water

Description

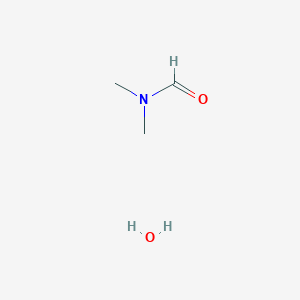

Structure

3D Structure of Parent

Properties

CAS No. |

56955-15-8 |

|---|---|

Molecular Formula |

C3H9NO2 |

Molecular Weight |

91.11 g/mol |

IUPAC Name |

N,N-dimethylformamide;hydrate |

InChI |

InChI=1S/C3H7NO.H2O/c1-4(2)3-5;/h3H,1-2H3;1H2 |

InChI Key |

WHQSYGRFZMUQGQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C=O.O |

Origin of Product |

United States |

Molecular Interactions and Structural Organization in Dimethylformamide Water Systems

Hydrogen Bonding Network Analysis

The introduction of dimethylformamide into water leads to a significant reorganization of the native hydrogen-bonding network of water. This reorganization is a consequence of the disruption of water-water hydrogen bonds and the formation of new hydrogen bonds between water and DMF molecules.

Water-Water Hydrogen Bonding Disruption and Persistence in Dimethylformamide-Water Mixtures

The addition of DMF to water progressively disrupts the extensive tetrahedral hydrogen bond network of pure water. acs.orgresearchgate.net As an aprotic solvent, DMF lacks hydrogen bond donating capabilities, which contributes to the breakdown of the water network as its concentration increases. acs.org Molecular dynamics simulations reveal that while water-water hydrogen bonds persist across the entire composition range, the size of water clusters diminishes with increasing DMF mole fraction. acs.org Specifically, water clusters larger than three molecules are not observed above a DMF mole fraction of approximately 0.7, and clusters larger than two molecules disappear above a mole fraction of about 0.9. acs.org

Raman spectroscopy studies indicate that at low DMF volume fractions (less than 0.4), the hydrogen bond network of water is actually strengthened. researchgate.netnih.gov However, as the DMF concentration increases beyond this point, the tetrahedral structure of water is destroyed. researchgate.netnih.gov This disruption of the hydrogen bond network has been observed to accelerate the exchange of molecules between the liquid surface and the bulk liquid phase. nih.gov

Dimethylformamide-Water Hydrogen Bonding Characteristics

The interaction between DMF and water is primarily mediated by hydrogen bonds, with the carbonyl oxygen of DMF playing a pivotal role. The characteristics of these hydrogen bonds, including the contributions of other parts of the DMF molecule, are crucial to understanding the behavior of these mixtures.

The oxygen atom of the carbonyl group in DMF is a strong proton acceptor, readily forming hydrogen bonds with the hydrogen atoms of water molecules. researchgate.netresearchgate.netresearchgate.net This interaction is a dominant feature in DMF-water mixtures. researchgate.net Molecular dynamics simulations and spectroscopic studies have confirmed the formation of strong hydrogen bonds between the carbonyl oxygen and water. researchgate.netacs.org It is this strong interaction that allows DMF molecules to integrate into and simultaneously disrupt the water's hydrogen bond network. acs.org The hydrogen bonds formed between DMF and water are, on average, stronger and have longer lifetimes than water-water hydrogen bonds. nih.govresearchgate.net For instance, at the liquid surface, DMF-water hydrogen bonds have been found to last 25-60% longer than water-water hydrogen bonds. nih.gov

| Interaction Type | Average Hydrogen Bond Lifetime (ps) | Temperature (K) | Source |

|---|---|---|---|

| Water-Water | ~1.0 - 1.5 | 293.15 | researchgate.net |

| DMF-Water | ~1.5 - 2.0 | 293.15 | researchgate.net |

While the primary hydrogen bonding interaction involves the carbonyl oxygen, the formyl and methyl C-H groups of DMF also contribute to the intermolecular forces within the mixture. In neat DMF, weak C-H...O hydrogen bonds exist between molecules. acs.org However, upon the addition of water, these weaker interactions are largely replaced by the much stronger O-H...O hydrogen bonds between water and DMF. acs.org

The two methyl groups on the DMF molecule introduce a hydrophobic character. researchgate.net The presence of these hydrophobic groups is thought to enhance the hydrogen-bonding structure in the surrounding water molecules, a phenomenon related to hydrophobic hydration. acs.orgrsc.org This effect is a result of the tendency of water molecules to form a more ordered, cage-like structure around nonpolar groups to maximize hydrogen bonding among themselves. nih.gov The interplay between the hydrophilic nature of the amide group and the hydrophobic nature of the methyl groups contributes to the microheterogeneity observed in these mixtures. researchgate.netacs.org

Preferential Solvation Phenomena in Dimethylformamide-Water Mixtures

In mixtures of solvents, solutes can be preferentially solvated by one solvent component over the other. In DMF-water systems, this phenomenon is dependent on the nature of the solute. For instance, due to its higher electron-donating ability compared to water, DMF preferentially solvates cations like Na+. researchgate.net Mass spectrometry studies have shown that when NaCl is introduced into a DMF-water mixture, Na+ is primarily solvated by DMF molecules. researchgate.net

Conversely, anions such as thiocyanate (B1210189) (SCN-) have been shown to be preferentially solvated by water molecules due to the strong hydrogen bonding interactions between the anion and water. researchgate.net The solvation of ions is also influenced by the composition of the mixture. For example, in DMF-water mixtures, Na+ and Cl- ions are preferentially solvated by water. researchgate.net The study of preferential solvation provides insights into the local environment around a solute and can explain various macroscopic properties of the solution. nih.gov

| Solute | Preferentially Solvated By | Reason | Source |

|---|---|---|---|

| Na+ | DMF | Higher electron-donating ability of DMF | researchgate.net |

| SCN- | Water | Strong hydrogen bonding with water | researchgate.net |

| Cl- | Water | Strong hydrogen bonding with water | researchgate.net |

Solvation of Inorganic and Organic Ions (e.g., Na+, SCN-)

The solvation of ions in dimethylformamide-water mixtures is a complex phenomenon governed by the competition between the two solvent components for coordination with the ion. The specific interactions are highly dependent on the nature of the ion.

For cations like sodium (Na⁺), there is evidence of preferential solvation by DMF. acs.orgacs.org This preference is attributed to the higher electron-donating ability of DMF compared to water, leading to a more favorable electrostatic interaction between the Na⁺ ion and the oxygen atom of the DMF molecule. acs.orgresearchgate.net Mass spectrometry studies have shown that even in water-rich solutions (e.g., 5 wt% DMF), Na⁺ is primarily solvated by DMF molecules. acs.orgacs.org Once a DMF molecule interacts with Na⁺, it is less likely to form hydrogen bonds with surrounding water molecules. acs.orgacs.orgresearchgate.net However, other studies using constrained molecular dynamics suggest that both Na⁺ and chloride (Cl⁻) ions are preferentially solvated by water in DMF-water mixtures. tandfonline.comtandfonline.com This discrepancy may arise from the different experimental and computational techniques employed.

In the case of the thiocyanate anion (SCN⁻), molecular dynamics simulations indicate a preferential solvation by water molecules. nih.gov This is due to the strong hydrogen bonding interactions between the SCN⁻ anion and water. nih.gov A distinct first solvation shell composed mainly of water molecules forms around the anion, followed by a second shell containing both water and DMF molecules. nih.gov Raman spectroscopy studies support this, suggesting that for DMF mole fractions below 0.6, the solvation shell of SCN⁻ is predominantly water. nih.gov

The stability of ion pairs, such as sodium chloride (NaCl), is also influenced by the solvent composition. The formation of contact ion pairs (CIPs) and solvent-assisted ion pairs (SAIPs) has been observed in DMF-water mixtures. tandfonline.comtandfonline.com The stability of CIPs increases with a higher mole fraction of DMF. tandfonline.comtandfonline.com The dissociation rate of these ion pairs is found to be greater in DMF-water mixtures compared to DMF-methanol mixtures. tandfonline.comtandfonline.com

Solvation of Neutral Organic Solutes (e.g., Glucose, Glymes, Ureas, Amides)

The solvation of neutral organic solutes in DMF-water mixtures is influenced by a combination of hydrogen bonding and hydrophobic interactions.

Glucose: Molecular dynamics simulations of glucose in DMF-water mixtures reveal that DMF competes with water for a place in the first solvation shell of the glucose molecule. rsc.orgresearchgate.net This competition leads to a significant portion of water molecules being pushed into the second coordination shell. rsc.orgresearchgate.net Despite fewer direct interactions, the water molecules that remain in the first shell are strongly bound to the glucose. rsc.orgresearchgate.net DMF molecules tend to localize around the hydrogen atoms of the hydroxyl groups of glucose. rsc.orgresearchgate.net The presence of DMF also increases the lifetime of hydrogen bonds between water and glucose and reduces the mobility of glucose molecules within the solvent. rsc.org

Glymes: Glymes, which are ethylene (B1197577) glycol dimethyl ethers, are miscible with both water and many organic solvents. nih.gov They can solvate alkali cations and have a wide range of applications as solvents in various chemical processes. nih.gov The solvation of ions in glyme-based electrolytes is a key area of research for next-generation lithium batteries. rsc.org The stability and conductivity of these electrolytes are highly dependent on the specific glyme-salt combination and the salt concentration. rsc.org

Ureas and Amides: Calorimetric studies on urea (B33335) and its methyl-substituted derivatives in DMF-water mixtures have provided insights into their solvation. The first solvation sphere of urea in water consists of five water molecules. cdnsciencepub.com The enthalpies of hydrogen bond formation between ureas and both DMF and water have been determined. cdnsciencepub.com For alkyl-substituted ureas and amides, the introduction of more or longer alkyl groups increases their hydrophobic character. rsc.orgrsc.org The enthalpic effects of hydrophobic hydration for these solutes have been calculated using a clathrate-like hydration model. rsc.orgrsc.org

Local Molecular Structure and Aggregation Phenomena

The microscopic organization of dimethylformamide-water solutions is characterized by the formation of self-aggregates and distinct structural correlations between the constituent molecules.

Formation and Persistence of Self-Aggregates and Molecular Clusters in Dimethylformamide-Water Solutions

In DMF-water binary mixtures, molecular clusters are readily formed due to the balance of intermolecular interactions. acs.org At low DMF concentrations (less than 10 wt%), DMF molecules show a strong affinity for the hydrogen-bonding network of water and are dispersed among water clusters. acs.org As the concentration of DMF increases, there is evidence of the formation of DMF-water hydrogen bonds. oup.com The introduction of salts like NaCl can influence this clustering behavior. When Na⁺ is present, it is preferentially solvated by DMF, and the resulting Na⁺(DMF) complexes show a reduced tendency to form hydrogen bonds with water clusters. acs.orgacs.org

Studies on urea solutions have shown that while there are weak urea-urea and water-water associations at short distances, there is no evidence of persistent, large clusters of urea molecules. nih.gov

Structural Correlations and Radial Distribution Functions in Dimethylformamide-Water Systems

Radial distribution functions (RDFs) provide a powerful tool to describe the structure of liquids by detailing the probability of finding a particle at a certain distance from a reference particle. nih.gov In DMF-water mixtures, RDFs have been used to analyze the local arrangement of solvent molecules around solutes.

For glucose in DMF-water, the RDFs show that as the proportion of DMF increases, the peak height of the glucose-water RDF also increases, indicating a more structured arrangement of the remaining water molecules around the glucose. rsc.org Similarly, the RDFs for the co-solvent (DMF) around glucose also provide information about the local solvation environment. scispace.com

Neutron diffraction with isotopic substitution and empirical potential structure refinement have been used to study the liquid structure of pure DMF. ucl.ac.uk These studies reveal rich local ordering, with DMF's dipole preferentially orienting in an anti-parallel fashion to maximize hydrogen bonding. ucl.ac.uk The oxygen-oxygen correlations show shorter-range order in DMF compared to dimethylacetamide (DMA). ucl.ac.uk

Configurational Stability and Conformational Analysis of Dimethylformamide in Aqueous Solution

The conformational stability of DMF in aqueous solution is an important aspect of its behavior. While detailed studies specifically on the conformational analysis of DMF in water were not prevalent in the initial search, the interactions described in the previous sections, such as the formation of hydrogen bonds between the carbonyl oxygen of DMF and water molecules, will undoubtedly influence the rotational barriers and preferred conformations of the DMF molecule. oup.com The planarity of the amide group and the rotational barrier around the C-N bond are key conformational features of formamides that would be affected by the aqueous environment.

Interfacial Molecular Structure and Surface Phenomena of Dimethylformamide-Water Mixtures

The interface between a dimethylformamide-water mixture and another phase (e.g., air, a solid surface) exhibits a unique molecular structure that differs from the bulk solution. This interfacial structure is critical in processes like evaporation and surface interactions.

The presence of a hydrophobic tail and a hydrophilic head in surfactant molecules causes them to preferentially adsorb at interfaces, leading to a decrease in interfacial tension. nthu.edu.tw In aqueous solutions, the hydrophobic part of the surfactant molecule is surrounded by an "ice-like" structure of water molecules. nthu.edu.tw

The structure of interfacial water is highly sensitive to the nature of the surface it is in contact with. At a hydrophobic surface, there can be a gap of over a nanometer separating the bulk water from the surface. nih.gov In contrast, at a hydrophilic surface, the interfacial water structure is much thinner, with distinct layering. nih.govuniv-lyon1.fr

For binary liquid mixtures, the interfacial structure can reflect the non-ideal behavior of the solution. nih.gov Studies on water-methanol, water-ethanol, and water-formic acid mixtures have shown that while the free, dangling OH groups at the interface are similar, the ordering of the hydrogen-bonded interfacial water molecules varies significantly depending on the mixture's deviation from Raoult's law. nih.gov Specifically, mixtures with higher vapor pressures than predicted (positive deviation) exhibit more disordered interfacial water, while those with lower vapor pressures (negative deviation) show more ordered interfacial water. nih.gov

Adsorption Behavior at Liquid-Vapor Interfaces

In dimethylformamide (DMF)-water mixtures, DMF molecules exhibit a strong tendency to adsorb at the liquid-vapor interface. acs.org This adsorption is primarily confined to the first molecular layer of the surface. acs.org Molecular dynamics simulations conducted at 298 K reveal that even at low bulk concentrations, DMF molecules accumulate at the interface. acs.org

At the surface, water and DMF molecules are mixed on a molecular scale, showing no significant self-association. acs.org The orientation of the molecules at the interface is influenced by their relative concentrations. The major component, whether water or DMF, tends to orient itself with its molecular dipole vector parallel to the macroscopic plane of the surface. acs.org Conversely, the preferred orientation of the minor component is dictated by the optimization of hydrogen bond formation with the major component. acs.org

The presence of hydrophobic methyl groups in DMF contributes to its surface activity. acs.org This behavior is similar to other amphiphilic molecules like methanol (B129727) and acetone (B3395972) in aqueous solutions. researchgate.net The molecular tilt angle of the methyl group of DMF has been calculated as a function of its concentration. For pure DMF, the tilt angle is approximately 17.7° with respect to the surface normal. researchgate.net

| Property | Observation |

| DMF Adsorption Location | Primarily in the first molecular layer at the liquid-vapor interface. acs.org |

| Molecular Association at Surface | No significant self-association; molecules are mixed on a molecular scale. acs.org |

| Orientation of Major Component | Molecular dipole vector is parallel to the surface plane. acs.org |

| Orientation of Minor Component | Determined by maximizing hydrogen bonding with the major component. acs.org |

| Tilt Angle of Methyl Group (Neat DMF) | ~17.7° with respect to the surface normal. researchgate.net |

Surface Hydrogen Bond Network Disruption and Reorganization

The adsorption of dimethylformamide at the liquid-vapor interface has a profound impact on the hydrogen bond network of water. researchgate.net Due to the strong adsorption of DMF and its inability to donate hydrogen bonds, a rapid breakup of the percolating hydrogen bond network at the surface occurs at a bulk phase DMF mole fraction of less than 0.03. acs.org

The introduction of DMF disrupts the existing tetrahedral structure of water's hydrogen bond network. researchgate.net However, the nature of this interaction is concentration-dependent. Raman spectroscopy studies have identified three stages in the evolution of the hydrogen bonding network in DMF-water binary solutions:

Low DMF Concentration (Volume fraction VDMF < 0.4): The addition of DMF initially strengthens the hydrogen bond network of water. researchgate.net

Intermediate DMF Concentration (VDMF ≈ 0.4): The tetrahedral structure of water is significantly disrupted, leading to the formation of DMF-water complexes, specifically DMF·3H₂O and DMF·2H₂O. researchgate.net

High DMF Concentration (VDMF ≈ 0.8): The previously formed complexes become unstable and transform into a DMF·H₂O structure. researchgate.net

| DMF Volume Fraction (VDMF) | State of Hydrogen Bond Network |

| < 0.03 (Mole Fraction, at surface) | Rapid breakup of the percolating hydrogen bond network. acs.org |

| < 0.4 | Strengthening of the water hydrogen bond network. researchgate.net |

| ≈ 0.4 | Destruction of water's tetrahedral structure; formation of DMF·3H₂O and DMF·2H₂O complexes. researchgate.net |

| ≈ 0.8 | Transformation into DMF·H₂O complexes. researchgate.net |

Dynamic Properties of Dimethylformamide Water Mixtures

Solvation Dynamics and Relaxation Processes

The response of the solvent environment to a change in a solute's electronic state, known as solvation dynamics, and the collective reorientational motions of the solvent molecules, termed relaxation processes, are fundamental to understanding the behavior of DMF-water mixtures. These processes are highly dependent on the composition of the mixture, as the relative proportions of water and DMF alter the hydrogen-bonding network and local structure.

Time-Resolved Fluorescence Spectroscopy Investigations of Solvation Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique for probing the dynamics of solvent relaxation around a solute molecule following electronic excitation. This method utilizes fluorescent probe molecules whose emission spectra are sensitive to the polarity of their environment. Upon excitation with a short laser pulse, the probe molecule's dipole moment changes, and the surrounding solvent molecules reorient themselves to stabilize the new excited state. This reorganization of the solvent shell causes a time-dependent shift in the fluorescence emission spectrum, known as the dynamic Stokes shift. The timescale of this shift provides direct information about the solvation dynamics.

In a typical experiment, a fluorescent probe, such as Coumarin 153, would be dissolved in a DMF-water mixture. The time-evolution of the fluorescence spectrum is then monitored using techniques like fluorescence up-conversion or time-correlated single-photon counting. The solvation response function, S(t), is constructed from the time-dependent spectral shift to quantify the relaxation process.

While specific extensive studies on DMF-water mixtures using this technique are not detailed in the provided search results, the methodology is well-established for various polar solvents. researchgate.netunige.ch For DMF-water mixtures, it is expected that the solvation dynamics would be non-exponential and highly dependent on the mixture's composition. In water-rich regions, the dynamics would likely be dominated by the fast reorientation of water molecules. As the mole fraction of DMF increases, the solvation dynamics are expected to slow down due to the disruption of the water hydrogen-bond network and the slower motion of the bulkier DMF molecules. The presence of different local environments, such as regions rich in water and regions rich in DMF, could lead to multi-phasic relaxation behavior. The use of fluorescent probes like PRODAN, which can exist in both locally excited and charge-transferred states, could further reveal the heterogeneity of the solvation environment, although care must be taken in interpreting the results due to the probe's own complex photophysics. nih.govsigmaaldrich.com

Dielectric Relaxation Mechanisms and Their Dependence on Composition

Dielectric relaxation spectroscopy probes the collective reorientational motions of polar molecules in response to an oscillating electric field. In DMF-water mixtures, this technique reveals intricate relaxation mechanisms that are strongly dependent on the composition. Molecular dynamics simulations have shown that the long-time behavior of the dipole density time correlation functions can be described by a biexponential decay. acs.org This indicates that the dielectric relaxation in these mixtures is not a simple Debye-type process but is governed by more complex, multi-timescale mechanisms of rotational diffusion. acs.org

Rotational and Orientational Dynamics of Constituent Molecules

The rotational and orientational dynamics of both water and DMF molecules are significantly influenced by the composition of the mixture. Vibrational relaxation dynamics measurements have indicated that the orientational dynamics of water are not directly coupled to those of the DMF molecules. acs.org This suggests a degree of independent motion, despite the presence of hydrogen bonding.

A "wobbling-in-a-cone" analysis of water molecules demonstrates that they experience varying degrees of angular restriction depending on the composition, which is a consequence of the formation of specific water-DMF networks. acs.org In water-rich solutions, water molecules retain a significant degree of rotational freedom. As the concentration of DMF increases, the hydrogen-bond network of water is disrupted, and the rotational motion of water molecules is influenced by steric hindrances from the bulkier DMF molecules. acs.org

Molecular dynamics simulations have provided insights into the preferred orientation of molecules, particularly at interfaces. At the liquid-vapor interface, the major component tends to orient its molecular dipole vector parallel to the surface. acs.org The orientation of the minor component is then determined by its ability to form hydrogen bonds with the major component. acs.org The rotational dynamics of extrinsic probe molecules are observed to slow down significantly with increasing DMF concentration, a change that correlates with the increase in the solution's viscosity. acs.org

Molecular Transport Phenomena

Molecular transport in DMF-water mixtures is governed by the intricate network of interactions between the constituent molecules. Self-diffusion and the dynamics of hydrogen bond formation and breakage are key aspects of these transport phenomena.

Self-Diffusion Coefficients and Their Composition Dependence

The self-diffusion coefficients of both DMF and water in their binary mixtures have been measured using techniques such as pulsed field gradient spin-echo nuclear magnetic resonance. These experimental studies, supported by molecular dynamics simulations, reveal a non-ideal behavior with respect to the mixture composition.

A notable finding is that the self-diffusion coefficients for both DMF (DDMF) and water (DW) exhibit a minimum at a DMF mole fraction (xDMF) in the range of 0.250 to 0.328. researchgate.net This decrease in molecular mobility is indicative of strong intermolecular interactions and the formation of DMF-water complexes, specifically DMF·3H₂O and DMF·2H₂O. researchgate.net The slowing down of DMF diffusion is attributed to the formation of water-DMF hydrogen bonds, while for water, steric hindrance from the bulky DMF molecules is the primary cause. acs.org The agreement between experimental and simulated diffusion coefficients is generally good, though some overestimation in simulations is observed at the compositions where the strongest DMF-water hydrogen bonding occurs. researchgate.net

Below is an interactive table summarizing the experimental self-diffusion coefficients of DMF and water at various mole fractions of DMF at 298.15 K and 0.1 MPa.

| Mole Fraction of DMF (x_DMF) | D_DMF (10^-9 m^2/s) | D_W (10^-9 m^2/s) |

| 0.000 | - | 2.299 |

| 0.051 | 1.654 | 1.876 |

| 0.111 | 1.211 | 1.455 |

| 0.183 | 0.902 | 1.111 |

| 0.273 | 0.711 | 0.854 |

| 0.391 | 0.698 | 0.812 |

| 0.556 | 0.843 | 0.987 |

| 0.798 | 1.355 | 1.543 |

| 1.000 | 2.236 | - |

Hydrogen Bond Lifetimes and Exchange Dynamics

The dynamics of hydrogen bonds in DMF-water mixtures are crucial for understanding the structural and transport properties of these solutions. The lifetime of a hydrogen bond is a measure of its stability and the kinetics of its formation and breakage.

Molecular dynamics simulations have shown that hydrogen bonds formed between a DMF molecule and a water molecule are, on average, 10-20% longer-lived than those formed between two water molecules in the bulk liquid phase. acs.org This difference is even more pronounced at the liquid surface, where DMF-water hydrogen bonds can be 25-60% longer-lived than water-water hydrogen bonds. acs.org

The addition of DMF to water leads to a gradual breakdown of the percolating hydrogen-bond network of water due to the fact that DMF can only accept hydrogen bonds and cannot donate them. nih.gov Despite this disruption, water-water hydrogen bonds are found to exist across the entire composition range. nih.gov The exchange of molecules between different environments is also affected by the hydrogen bond dynamics. The disruption of the surface hydrogen-bond network by DMF accelerates the exchange of both water and DMF molecules between the liquid surface and the bulk phase. acs.org

Thermodynamic and Phase Behavior of Dimethylformamide Water Systems

Thermodynamics of Mixing

The mixing of dimethylformamide (DMF) and water is characterized by non-ideal behavior, driven by strong intermolecular interactions. These interactions are reflected in the excess thermodynamic properties of the mixtures.

Excess Molar Volumes and Enthalpies of Mixing

The deviation from ideal solution behavior in DMF-water mixtures is quantified by excess molar volumes (VE) and excess molar enthalpies (HE) of mixing.

Excess Molar Volumes:

Studies on the densities of DMF-water mixtures across a range of temperatures (278.15 K to 318.15 K) have been used to determine the excess molar volumes. pku.edu.cn The excess molar volumes for this system are negative over the entire composition range, indicating that the volume of the mixture is less than the sum of the volumes of the individual components. This volume contraction is attributed to strong hydrogen bonding and dipole-dipole interactions between DMF and water molecules, leading to a more compact packing in the mixture than in the pure liquids. The minimum value of VE is observed at a specific mole fraction, which suggests the formation of a structured arrangement or complex. For instance, at a mole fraction of approximately x=0.075 for DMF, it has been suggested that monomeric DMF molecules might be trapped in a quasi-clathrate "cage" made up of water molecules. pku.edu.cn

Excess Enthalpies of Mixing:

The mixing of DMF and water is an exothermic process, resulting in negative excess enthalpies of mixing. unesp.brnih.gov This indicates that the formation of new interactions between DMF and water molecules releases more energy than is required to break the hydrogen bonds in pure water and the dipole-dipole interactions in pure DMF. The maximum heat is evolved at a DMF mole fraction of approximately 0.33 at 25°C, suggesting the strongest intermolecular interactions at this composition. unesp.br The exothermic nature of the mixing process underscores the favorable energetic interactions between the two components. researchgate.net

Interactive Data Table: Excess Molar Properties of DMF-Water Systems

| Property | Observation | Significance |

| Excess Molar Volume (VE) | Negative across all compositions | Volume contraction due to strong intermolecular interactions and efficient packing. |

| Excess Molar Enthalpy (HE) | Negative (exothermic) across all compositions | Favorable energetic interactions between DMF and water molecules. |

Isothermal and Isentropic Compressibility Studies

Compressibility studies provide further insights into the structural organization and intermolecular forces within DMF-water mixtures. Isentropic compressibility (κS) is determined from measurements of the speed of sound and density, while isothermal compressibility (κT) is related to the change in volume with pressure at a constant temperature.

For DMF-water mixtures, the deviation in isentropic compressibility from ideal behavior is negative across the entire composition range. This negative deviation signifies that the mixture is less compressible than an ideal mixture of the same composition. This reduced compressibility is a direct consequence of the strong intermolecular hydrogen bonds between DMF and water molecules, which leads to a more structured and less easily compressed liquid. mdpi.com The minimum in the excess isentropic compressibility occurs in the water-rich region, further supporting the concept of significant structural ordering induced by the interactions between the two components. The behavior of both isentropic and isothermal molar compression is analogous, with both decreasing as the DMF content in the mixture increases. mdpi.com

Solution Enthalpies and Transfer Enthalpies of Dissolved Solutes

The study of solution enthalpies and transfer enthalpies of various solutes in DMF-water mixtures offers a method to probe the changing solvent properties as a function of composition. The enthalpy of transfer (ΔtrH°) represents the difference in the enthalpy of solution of a solute in the mixed solvent compared to that in pure water.

For instance, the enthalpies of solution for cyclic ethers in DMF-water mixtures show significant deviations from additivity, particularly in the water-rich region. d-nb.info This behavior is characteristic of hydrophobic hydration effects. d-nb.info The transfer enthalpies of amides, such as formamide (B127407) and N-methylformamide, from water to aqueous mixtures also reveal important information about solvent-solute interactions and changes in the solvent structure. rsc.orgresearchgate.netrsc.org These studies indicate that the solvating properties of the DMF-water system change significantly with composition, influenced by the interplay of hydrophobic and hydrophilic interactions.

Phase Equilibria and Phase Transitions

The phase behavior of DMF-water systems, particularly in the presence of other components, is crucial for various applications, including membrane formation and separation processes.

Binary and Ternary Phase Diagrams of Dimethylformamide-Water Systems

Dimethylformamide and water are fully miscible in all proportions at ambient temperature and pressure, meaning their binary phase diagram does not show a miscibility gap. However, the addition of a third component can induce phase separation, leading to the formation of ternary systems with complex phase diagrams.

For example, in the polyvinylidene fluoride (B91410) (PVDF)-DMF-water system, water acts as a nonsolvent for PVDF, and the phase diagram is critical for controlling membrane morphology during phase inversion processes. researchgate.net The Flory-Huggins theory is often used to model the thermodynamics of such ternary systems. researchgate.net Similarly, the addition of salts like sodium chloride (NaCl) to DMF-water mixtures can also lead to liquid-liquid phase separation, a phenomenon utilized in solvent-driven water treatment processes. researchgate.net The phase diagram of a DMF-1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)-water ternary system shows a closed-loop area of phase separation in the water-rich region, demonstrating that DMF can induce phase separation in certain aqueous mixtures. researchgate.netrsc.org

Mechanisms of Induced Phase Separation in Mixed Systems

The mechanism of phase separation in aqueous systems often involves the formation of dissimilar water micro-domains around the different solute molecules. nih.govmdpi.com In the case of DMF-induced phase separation in HFIP-water mixtures, small-angle neutron scattering (SANS) and NMR measurements have provided molecular-level insights. researchgate.netrsc.org These studies suggest that the inherent heterogeneity of the HFIP-water mixture is altered by the addition of DMF. Preferential solvation of the hydrophobic part of DMF by HFIP is believed to be a primary driver of the phase behavior in this specific ternary system. researchgate.netrsc.org Generally, in aqueous mixtures, phase separation is preceded by mesoscopic changes, such as the formation of solute agglomerates, and is paralleled by significant rearrangements of the hydrogen-bonding network of water. nih.govmdpi.com

Microheterogeneity and Composition-Dependent Structural Transitions

The binary mixture of N,N-dimethylformamide (DMF) and water is characterized by significant deviations from ideal behavior, primarily due to the presence of microheterogeneity across the entire composition range. This phenomenon arises from the complex and competing hydrogen bonding interactions between water-water, water-DMF, and DMF-DMF molecules. aip.org At the microscopic level, the mixture is not uniform; instead, it comprises distinct, fluctuating domains with different local compositions and structures. This structural organization is highly dependent on the mole fraction of each component, leading to distinct transitions in the solution's properties. acs.orgnih.gov

Detailed Research Findings

Research employing linear and nonlinear IR spectroscopies, molecular dynamics (MD) simulations, and dielectric relaxation measurements has provided profound insights into the structural dynamics of DMF-water systems. nih.govnih.gov A key finding is that the orientational dynamics of water molecules are decoupled from those of DMF molecules, suggesting that these different molecules experience distinct local environments and interactions within the mixture. acs.orgnih.gov This decoupling is a direct consequence of microheterogeneity.

In the water-rich region , DMF molecules are individually solvated by water. As the concentration of DMF increases, the hydrogen-bonding network of water becomes progressively perturbed. aip.orgnih.gov MD simulations reveal that the addition of DMF leads to a rapid breakup of the percolating hydrogen-bond network of water. nih.gov

As the mixture approaches an intermediate composition range (around 0.3 to 0.5 mole fraction of DMF), the system exhibits maximum structural organization. This is evidenced by a maximum in the excess enthalpy of mixing observed at a DMF molar fraction of approximately 0.33, indicating the strongest intermolecular interactions. unesp.br Furthermore, the dielectric relaxation time reaches a maximum at a DMF mole fraction of about 0.5, which signifies the slowest molecular rotational diffusion and the highest degree of cooperative motion between water and DMF molecules through hydrogen bonds. nih.govmdpi.com In this range, specific and relatively stable water-DMF networks or clusters are formed. acs.org Wobbling-in-a-cone analysis from spectroscopic studies shows that water molecules experience varying degrees of angular restriction depending on the composition, a direct result of their incorporation into these specific water-DMF networks. nih.gov

In the DMF-rich region , water molecules become the minority component and are solvated by DMF molecules. The extensive, three-dimensional hydrogen bond network of water is completely dismantled, and water likely exists as small clusters or individual molecules hydrogen-bonded to the carbonyl oxygen of DMF. aip.org

The formation of these micro-heterogeneous structures is driven by the strong hydrogen bond acceptor capability of the carbonyl oxygen in DMF and the hydrophobic nature of its methyl groups. aip.org Vibrational spectroscopy studies have detected blue shifts in the CH-stretch region of DMF as its concentration changes, which is attributed to the formation of C-H···O hydrogen bonds between DMF and water molecules, a phenomenon known as hydrophobic hydration. aip.org

Data on Composition-Dependent Properties

The structural transitions in DMF-water mixtures are reflected in their macroscopic and microscopic properties. The following tables summarize the key composition-dependent behaviors observed in research studies.

Table 1: Qualitative Structural Changes as a Function of DMF Mole Fraction (X_DMF)

| DMF Mole Fraction (X_DMF) | Primary Molecular Environment | Hydrogen Bond Network | Molecular Dynamics |

|---|---|---|---|

| Low (0 < X_DMF < 0.3) | DMF molecules are solvated by water. | Water's H-bond network is perturbed but remains percolated. nih.gov | Water dynamics begin to slow; DMF is hydrated. |

| Intermediate (0.3 ≤ X_DMF ≤ 0.5) | Formation of stable DMF-water clusters and networks. acs.org | Maximum DMF-water H-bonding; water network is highly disrupted. | Slowest molecular reorientation; maximum in dielectric relaxation time. mdpi.com |

| High (X_DMF > 0.5) | Water molecules are solvated by DMF. | Water's percolating H-bond network is absent. nih.gov | Water exists as small, isolated clusters or single molecules within a DMF matrix. |

Table 2: Summary of Key Experimental Observations

| Property | Observation | Composition Range (approx. X_DMF) | Implication |

|---|---|---|---|

| Excess Enthalpy of Mixing | Reaches a maximum negative value. unesp.br | 0.33 | Strongest attractive interactions between DMF and water. |

| Dielectric Relaxation Time | Reaches a maximum value. nih.govmdpi.com | 0.5 | Maximum structural ordering and hindered molecular rotation. |

| Isothermal Compressibility | Shows a minimum value. researchgate.net | Water-rich region | Increased structural rigidity due to DMF filling cavities in the water network. |

Advanced Characterization Techniques and Methodologies Applied to Dimethylformamide Water Systems

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the microscopic behavior of dimethylformamide-water systems. These methods allow for the detailed examination of molecular interactions, structural arrangements, and dynamic properties that are often difficult to probe experimentally. Through techniques such as molecular dynamics and Monte Carlo simulations, researchers can gain a fundamental understanding of the complex interplay between dimethylformamide (DMF) and water molecules.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational studies on DMF-water mixtures, offering insights into the time-dependent behavior of these systems at the atomic level. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can track the trajectories of individual molecules, revealing intricate details about the liquid structure and dynamics. These simulations have been successfully employed to study various properties of DMF-water mixtures across the entire composition range. acs.orgnih.gov The accuracy of these simulations is highly dependent on the quality of the underlying force fields that describe the interactions between atoms. researchgate.net

The reliability of molecular dynamics simulations hinges on the accuracy of the force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of particles. researchgate.net For DMF-water systems, force fields such as the Optimized Potentials for Liquid Simulations-All Atom (OPLS-AA) are commonly used for DMF, while water is often modeled using potentials like the Transferable Intermolecular Potential with 4 Points (TIP4P) or the Simple Point Charge/Extended (SPC/E) model. researchgate.netresearchgate.net

The process of parameterization involves adjusting the force field parameters to reproduce experimental data or high-level quantum mechanical calculations. nih.gov This ensures that the simulations can accurately capture the fundamental interactions, such as van der Waals forces and electrostatic interactions, which are typically modeled using Lennard-Jones and Coulombic potentials, respectively. researchgate.net Validation of the force field is a critical step, often involving the comparison of simulated bulk properties, such as density and heat of vaporization, with experimental values to ensure the model's predictive power.

The choice of water model is also crucial. For instance, the TIP4P model is frequently used in simulations of aqueous solutions. researchgate.netresearchgate.net The combination of a well-parameterized force field for DMF with a suitable water model is essential for obtaining meaningful results that can elucidate the complex behavior of these mixtures.

Table 1: Commonly Used Force Field Models in DMF-Water Simulations

| Component | Force Field Model | Key Features |

| Dimethylformamide | OPLS-AA | All-atom model, good for organic liquids. |

| Water | TIP4P | Four-point model, improves charge distribution. |

| Water | SPC/E | Three-point model, includes polarization correction. |

Radial distribution functions (RDFs), denoted as g(r), are a powerful tool for analyzing the local structure of liquids by describing the probability of finding a particle at a certain distance from a reference particle. mdanalysis.orgmdanalysis.org In DMF-water mixtures, RDF analysis reveals the details of hydrogen bonding and molecular packing. researchgate.netrsc.org

Studies have shown well-defined hydrogen bonds forming between the oxygen atom of the DMF molecule and the hydrogen atoms of water molecules. researchgate.netresearchgate.net The analysis of site-site RDFs provides specific information about these interactions. For example, the RDF between the carbonyl oxygen of DMF and the hydrogen of water typically shows a sharp first peak, indicative of a strong hydrogen bond. researchgate.net Conversely, the interaction between the hydrogen atom of the DMF's carbonyl group and the oxygen atom of water often results in a featureless correlation curve, suggesting a much weaker interaction. researchgate.net

The positions of the peaks in the RDFs provide the average distances between interacting atoms, while the coordination number, calculated by integrating the RDF up to its first minimum, gives the average number of nearest neighbors. ucl.ac.uk This analysis has been instrumental in understanding how the addition of DMF disrupts the hydrogen-bonding network of water and how DMF molecules are solvated by water. acs.orgnih.gov For instance, it has been observed that the oxygen atoms of DMF can effectively substitute water oxygen atoms within the hydrogen-bonding network. acs.orgnih.gov

Table 2: Representative Interatomic Distances from RDF Analysis in DMF-Water Mixtures

| Interacting Pair | First Peak Position (Å) | Interpretation |

| DMF(Oxygen) - Water(Hydrogen) | ~1.9 | Strong hydrogen bond. |

| DMF(Nitrogen) - Water(Oxygen) | ~4.8 | Weak interaction. |

| Water(Oxygen) - Water(Hydrogen) | ~1.8 | Water-water hydrogen bond. |

Voronoi tessellation is a geometric method used to partition space into regions, or Voronoi cells, around each molecule. nih.gov This technique provides a unique and parameter-free way to define the nearest neighbors of a molecule and analyze the local environment. acs.org In the context of DMF-water mixtures, Voronoi analysis has been employed to gain deeper insights into the local structure and mixing behavior of the two components. acs.org

By constructing the Voronoi polyhedra of the molecules, researchers can analyze properties such as the volume and asphericity of the cells, which are related to the local packing density and ordering. This analysis has shown that at a molecular level, DMF and water are well-mixed. acs.org However, it also reveals the persistence of small self-aggregates of both components, even at low mole fractions. acs.org For instance, water-water hydrogen bonds are found to exist across the entire composition range. acs.orgnih.gov

Voronoi tessellation helps to quantify the breakdown of the water's hydrogen-bonding network as DMF is added. The analysis can track the disappearance of larger water clusters; for example, water clusters larger than three and two molecules tend to disappear above DMF mole fractions of approximately 0.7 and 0.9, respectively. acs.orgnih.gov

Statistical perturbation theory (SPT) is a computational method used to calculate the free energy difference between two related systems. acs.org In the study of DMF-water systems, SPT has been applied to investigate the effects of hydration on the conformational stability of the DMF molecule. researchgate.net

The theory allows for the calculation of the energetic changes involved in processes such as solvation. researchgate.net By treating the change in the interaction potential as a perturbation, SPT can be used to determine the free energy of solvation. For the DMF molecule in an aqueous solution, SPT has been used to show that the energetic changes during the hydration process are not substantial enough to stabilize a non-planar configuration of the DMF molecule. researchgate.netresearchgate.net This finding is crucial for understanding the conformational preferences of amides in biological systems.

Monte Carlo Simulations

Monte Carlo (MC) simulations offer an alternative computational approach to study the properties of DMF-water mixtures. researchgate.netresearchgate.net Unlike MD simulations that track the deterministic evolution of a system, MC methods use stochastic sampling to generate a representative set of molecular configurations from which thermodynamic properties can be calculated. mdpi.com

For DMF-water mixtures, MC simulations have been performed in the isothermal and isobaric (NPT) ensemble at standard conditions (298.15 K and 1 atm). researchgate.netresearchgate.net The intermolecular interactions are typically described by a combination of a Lennard-Jones 6-12 pairwise potential and a Coulomb term to account for electrostatic interactions. researchgate.netresearchgate.net A six-site model for DMF has been used in conjunction with the TIP4P model for water. researchgate.netresearchgate.net

These simulations have been used to calculate important thermodynamic properties, such as the excess enthalpy of mixing, and to analyze the liquid structure through radial distribution functions. researchgate.net The results from MC simulations have corroborated findings from MD studies, such as the presence of strong hydrogen bonds between the DMF oxygen and water hydrogens. researchgate.net

Spectroscopic Investigations of Dimethylformamide-Water Systems

The intricate molecular interactions and structural arrangements within dimethylformamide (DMF)-water mixtures have been extensively explored using a variety of advanced spectroscopic techniques. These methodologies provide detailed insights into hydrogen bonding, cluster formation, and structural heterogeneity across different concentrations and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Two-Dimensional Fourier-Transform Infrared Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for investigating the electronic environment of nuclei in DMF-water mixtures, providing insights into molecular interactions and structural changes. Both ¹H and ¹³C NMR have been employed to study these systems.

¹H NMR studies of aqueous N,N-dimethylacetamide (a related amide) solutions, with comparisons to dimethylformamide, have been conducted at various temperatures. researchgate.net By applying a chemical association model, researchers have determined association equilibrium constants and the corresponding enthalpy changes (ΔH), shedding light on the thermodynamics of amide-water interactions. researchgate.net These studies have revealed that the effect of amides on the structure of water is highly dependent on both the solution composition and the intrinsic molecular structure of the amide. researchgate.net Molecular dynamics simulations have been used to complement NMR experiments, helping to explain the observed chemical shifts through hydrogen bonding analysis. researchgate.net These combined approaches suggest that the magnetic anisotropy of the amide group plays a significant role in the chemical shift. researchgate.net

Two-dimensional Fourier-transform infrared (2D-FTIR) spectroscopy, a vibrational technique that provides correlation information between different vibrational modes, has also been applied to DMF-water mixtures. It is important to note that while the acronym contains "FTIR," 2D-FTIR is a distinct technique from standard FTIR and is often discussed in the context of advanced vibrational spectroscopy. Studies using 2D correlation spectroscopy have analyzed the composition-dependent spectral variations of the CH-stretching bands of DMF. These investigations have found that the intensities of the CH and OH bands change differently as the water content increases, suggesting the presence of different water and DMF species in the mixtures. nih.gov

| Technique | Key Findings in DMF-Water Systems | Reference |

|---|---|---|

| ¹H NMR | Provides information on chemical shifts that are influenced by hydrogen bonding and the magnetic anisotropy of the amide group. Helps in determining thermodynamic parameters of amide-water interactions. | researchgate.net |

| ¹³C NMR | Complements ¹H NMR in studying the electronic environment of carbon atoms, offering further insights into molecular interactions. | researchgate.net |

| Two-Dimensional Fourier-Transform Infrared Spectroscopy | Reveals correlations between different vibrational modes, indicating the presence of various water and DMF species in the mixture through analysis of CH- and OH-stretching bands. | nih.gov |

Small-Angle Neutron Scattering (SANS) for Structural Heterogeneity

Small-Angle Neutron Scattering (SANS) is a powerful technique for investigating the structure of matter on a mesoscopic scale, typically from 1 to 100 nanometers. wikipedia.org It is particularly well-suited for studying the inner structure of disordered systems, such as liquid mixtures, and can provide direct structural information about inhomogeneities. wikipedia.org While specific SANS studies focused solely on the structural heterogeneity of dimethylformamide-water mixtures are not extensively detailed in the provided search results, the principles of the technique make it highly applicable to this system.

The primary advantage of SANS over its X-ray counterpart (SAXS) lies in its sensitivity to light elements and the ability to use isotopic labeling, most notably the substitution of hydrogen (H) with deuterium (B1214612) (D). wikipedia.org This isotopic substitution, known as contrast variation, is a key tool in SANS. Since hydrogen and deuterium have significantly different neutron scattering lengths, selectively deuterating either the water or the DMF would allow for the "highlighting" of specific components or domains within the mixture. nih.gov

For instance, by preparing a series of samples with varying H₂O/D₂O ratios, one could systematically change the scattering contrast between the solvent and any aggregates or clusters that may form. At a specific H₂O/D₂O ratio, known as the match point, the scattering length density of the solvent can be made to match that of one of the components (e.g., DMF), effectively making that component "invisible" to the neutrons. nih.gov This would allow for the isolated study of the structure and distribution of the other component (e.g., water clusters). By analyzing the scattering patterns at different contrasts, one could determine the size, shape, and spatial arrangement of any structural heterogeneities within the DMF-water mixture.

Mass Spectrometry for Cluster Analysis

Mass spectrometry, particularly with electrospray ionization (ESI), is a valuable tool for the analysis of molecular clusters in the gas phase that can provide insights into the interactions present in the liquid phase. ESI is a soft ionization technique that allows for the transfer of non-volatile and thermally labile molecules and molecular aggregates from solution into the gas phase for mass analysis. nih.govosti.gov

The application of ESI-MS to dimethylformamide-water systems can facilitate the study of cluster formation. When a solution of DMF and water is electrosprayed, the solvent evaporates from the charged droplets, leading to the formation of gas-phase ions that can include clusters of DMF and water molecules. nih.gov The analysis of the resulting mass spectrum can reveal the presence and relative abundance of various cluster species, such as [DMF·(H₂O)n + H]⁺ or [ (DMF)m·(H₂O)n + Na]⁺, where 'm' and 'n' are the number of DMF and water molecules in the cluster, respectively.

Studies have shown that the use of DMF as a solvent in ESI can lead to the formation of protonated molecules and adducts. nih.gov For instance, the observation of ions corresponding to [M + H]⁺, where M is an analyte, is common. In the context of cluster analysis of the solvent itself, ions corresponding to protonated DMF or its clusters with water would be expected. The distribution and stability of these clusters can provide information about the intermolecular forces and preferred stoichiometries of interaction between DMF and water molecules. acs.org Tandem mass spectrometry (MS/MS) could be further employed to study the fragmentation patterns of specific clusters, yielding information about their structure and binding energies. harvardapparatus.com

Near-Infrared (NIR) Spectroscopy for Molecular Interaction Probing

Near-infrared (NIR) spectroscopy, which covers the wavelength range from approximately 800 to 2500 nm, is a rapid and non-destructive technique that provides information about molecular vibrations, specifically overtones and combination bands. nih.govmdpi.com This technique is particularly sensitive to hydrogen bonding, making it a useful tool for probing molecular interactions in dimethylformamide-water mixtures. nih.gov

The NIR region of the electromagnetic spectrum contains bands arising from the overtone and combination vibrations of C-H, N-H, and O-H bonds. nih.gov The positions and intensities of these bands are sensitive to the local molecular environment. In DMF-water systems, changes in the NIR spectra can be correlated with the formation and disruption of hydrogen bonds between water molecules and between water and DMF molecules. nih.gov

For example, by analyzing the concentration-dependent variations of the OH bands in the NIR spectra of DMF-water mixtures, it is possible to qualitatively describe the different types of associated species present. nih.gov The strong overlap of bands in the NIR region often necessitates the use of advanced data analysis techniques such as second derivatives, principal component analysis (PCA), and two-dimensional (2D) correlation spectroscopy to enhance spectral resolution and extract meaningful information. nih.govnih.gov These methods can help to identify subtle changes in the spectra that correspond to different states of hydrogen bonding and the formation of various DMF-water complexes. The sensitivity of NIR spectroscopy to water makes it a valuable method for studying the influence of DMF on the structure of water and the nature of the intermolecular interactions in these binary mixtures. nih.gov

Role of Dimethylformamide Water As a Solvent and Reactive Medium in Research

Solvatochromic Effects and Solvent Polarity Scales in Aqueous Dimethylformamide

Solvatochromism refers to the change in the color of a solute (a solvatochromic probe) in response to a change in the polarity of its solvent environment. This phenomenon is a powerful tool for characterizing the microscopic polarity of solvent mixtures like DMF-water. Probes such as Reichardt's dye are used to establish empirical solvent polarity scales, like the ET(30) scale, which quantifies polarity based on the transition energy of the dye's longest-wavelength absorption band.

In DMF-water mixtures, the ET(30) value does not vary linearly with the mole fraction of the components. This non-linearity is attributed to the specific intermolecular interactions, including the disruption of water's hydrogen-bond network and the formation of DMF-water hydrogen bonds. A critical concept in understanding these systems is preferential solvation , where the immediate microenvironment, or solvation shell, around a solute molecule has a different composition from the bulk solvent mixture. Depending on the solute's chemical nature, it may be preferentially solvated by either the protic water molecules (through hydrogen bonding) or the dipolar aprotic DMF molecules. For instance, studies on the protonation of porphyrin in DMF-water have shown that specific solute-solvent interactions, particularly hydrogen bonding, are the dominant factors influencing the process, rather than just the macroscopic dielectric constant of the mixture. researchgate.net

The table below presents typical ET(30) values for various DMF-water mixtures, illustrating the non-ideal relationship between solvent composition and empirical polarity.

| Mole Fraction of DMF (XDMF) | ET(30) (kcal/mol) |

| 1.000 | 43.8 |

| 0.800 | 45.3 |

| 0.600 | 47.1 |

| 0.400 | 49.9 |

| 0.200 | 54.1 |

| 0.000 | 63.1 |

| Note: Data are representative and compiled from various solvatochromic studies. Actual values may vary slightly with temperature and specific experimental conditions. |

Reaction Kinetics and Mechanisms in Dimethylformamide-Water Systems

The unique solvation properties of DMF-water mixtures directly impact chemical reactivity, influencing reaction rates and sometimes altering mechanistic pathways.

Beyond its role as a solvent, DMF can actively participate in chemical reactions as a catalyst. nih.gov In aqueous environments, its catalytic activity is often linked to its ability to form reactive intermediates or to its decomposition products. For example, DMF is a well-known catalyst for the synthesis of acyl halides from carboxylic acids using reagents like thionyl chloride; this process involves the formation of a reactive Vilsmeier reagent intermediate. wikipedia.orgrsc.org In the context of isocyanate chemistry, DMF has been proven to be an efficient catalyst for the water-isocyanate reaction, significantly accelerating the formation of urea (B33335) derivatives compared to other solvents like dioxane. researchgate.netscribd.com Furthermore, in combination with other species like zinc bromide, DMF can act as a co-catalyst for reactions such as the conversion of CO₂ into propylene (B89431) carbonate. rsc.org

Isocyanate-Water Reactions: The reaction between isocyanates and water is fundamental to polyurethane chemistry. Kinetic studies of this reaction in DMF have shown that the solvent plays a direct catalytic role. Research on the uncatalyzed reaction of p-tolyl isocyanate with water in DMF revealed that substituted urea was the final product, with p-toluidine (B81030) detected as an intermediate. researchgate.net A multi-step mechanism was proposed, highlighting that the reaction does not follow simple second-order kinetics and that DMF accelerates the process. researchgate.net

Hydrolysis of Dimethylformamide: DMF itself can undergo hydrolysis, particularly under forcing conditions such as the presence of strong acids or bases and elevated temperatures. wikipedia.org The hydrolysis reaction breaks the amide bond to yield dimethylamine (B145610) and formic acid (or their corresponding conjugate base/acid forms, dimethylammonium and formate (B1220265), depending on the pH). wikipedia.orgresearchgate.netresearchgate.net This reaction is a critical consideration in processes that use DMF-water mixtures at high temperatures, such as in the solvothermal synthesis of metal-organic frameworks, where the in situ generation of formic acid and dimethylamine can act as modulators, influencing the final crystal structure. researchgate.netrsc.orgchemrxiv.org

The composition of a DMF-water solvent system can be tuned to selectively solvate and stabilize reactants, intermediates, or transition states, thereby facilitating a specific reaction pathway. As a polar aprotic solvent, DMF is particularly effective at solvating cations and polar transition states, which is why it is widely used for polar mechanisms like SN2 reactions. nih.gov The addition of water introduces hydrogen-bonding capabilities, which can be crucial for reactions involving anionic species or those that require proton transfer. In the solvolysis of methyl salicylate, for instance, increasing the DMF content in a DMF-water mixture was found to decrease the reaction rate, an effect attributed to changes in both the dielectric properties of the medium and the specific solvation of the initial and transition states. ijraset.com In glycosylation reactions, DMF has been shown to modulate the stereochemical outcome by potentially forming a reactive glycosylimidate intermediate from an oxocarbenium ion, guiding the reaction toward the α-product. mdpi.com

Applications in Self-Assembly and Nanomaterial Synthesis Research

The tunable nature of DMF-water mixtures makes them ideal media for controlling the delicate balance of intermolecular forces that govern self-assembly processes and the formation of nanomaterials.

Self-assembly is a process where components spontaneously organize into ordered structures. For amphiphilic or polymeric molecules, this process can be triggered by changing the "solvent quality." DMF is a good solvent for many organic polymers, while water is often a non-solvent or poor solvent. By starting with a polymer like lignin (B12514952) dissolved in DMF and gradually adding water, the solvent quality is reduced, forcing the polymer chains to aggregate to minimize contact with the poor solvent (water). This controlled precipitation or aggregation leads to the formation of well-defined nanoparticles or colloids. researchgate.net

In the case of lignin, an abundant biopolymer, this anti-solvent self-assembly method is used to produce uniform nanospheres. researchgate.net The driving forces behind this assembly are primarily hydrophobic interactions and π-π stacking between the aromatic rings within the lignin structure. scite.ai By carefully controlling parameters such as the initial lignin concentration, the rate of water addition, and the final DMF/water ratio, researchers can tune the size and morphology of the resulting lignin nanoparticles for various applications.

Similarly, DMF-water systems are used in the synthesis of metal nanoparticles, where DMF can act not only as the solvent but also as a reducing agent and a stabilizing (capping) agent. nih.govresearchgate.nettaylorfrancis.com The presence of water can influence the reduction potential and the kinetics of particle formation. For example, in the synthesis of silver nanoparticles, the reduction of Ag⁺ ions by DMF is proposed to proceed via a mechanism that involves a water molecule, leading to the formation of metallic silver (Ag⁰), N,N-dimethylcarbamic acid, and protons. mdpi.comresearchgate.net The DMF molecules can then stabilize the nascent nanoparticles, preventing uncontrolled aggregation and controlling final particle size. acs.org

Role in Solvothermal Synthesis of Advanced Materials (e.g., Metal-Organic Frameworks)

The dimethylformamide (DMF)-water solvent system plays a critical and multifaceted role in the solvothermal synthesis of advanced materials, most notably Metal-Organic Frameworks (MOFs). The composition of this solvent mixture is a key parameter that researchers manipulate to control the nucleation and growth of MOF crystals, thereby influencing their size, morphology, and structural integrity. rsc.orgpsu.edu

Solvothermal synthesis of MOFs typically involves heating a solution of metal salts and organic linkers in a sealed vessel. DMF is a widely used solvent due to its high boiling point and its ability to dissolve a broad range of precursors. researchgate.netresearchgate.net However, the addition of water to DMF creates a mixed-solvent system that can profoundly affect the synthesis outcome. The ratio of DMF to water can alter the solubility of the reactants, the deprotonation of the organic linker, and the kinetics of crystal formation. rsc.orgresearchgate.net

For instance, in the synthesis of NH2-MIL-53(Al), a well-known flexible MOF, altering the volume ratio of water in a DMF-water mixture allows for precise control over crystal size and shape without the need for additional surfactants or capping agents. rsc.org Research has shown that adding a small amount of water to DMF can accelerate the deprotonation and nucleation rates, resulting in the formation of smaller crystals. researchgate.net Conversely, as the water content increases, it can reduce the solubility of the organic linker, which slows down the nucleation rate and can modulate the direction of crystal growth, leading to different morphologies such as large, rhomboid structures when pure water is used. researchgate.net

The choice of solvent can be so influential that it can determine the final structure of the resulting MOF. acs.org However, the use of DMF is not without its complications. Under solvothermal conditions, DMF can decompose to generate byproducts like formic acid. nih.govescholarship.org This in-situ generated formate can then be incorporated into the MOF structure, creating "solvent-derived defects." nih.govescholarship.orgresearchgate.net In materials like Mg-MOF-74, these formate moieties can substitute the primary organic linker, which eliminates some of the open metal sites and leads to a reduction in the material's gas adsorption capacity. nih.gov The concentration of these defects can often be controlled by adjusting the metal-to-linker ratio in the initial reaction mixture. nih.gov

The following interactive data table summarizes findings from a study on the synthesis of NH2-MIL-53(Al) in various DMF-water solvent ratios, illustrating the solvent's impact on crystal morphology and size.

| DMF Volume Ratio (%) | Water Volume Ratio (%) | Resulting Crystal Morphology | Average Crystal Size | Reference |

|---|---|---|---|---|

| 100 | 0 | Spherical aggregates of small particles | ~360 nm | rsc.orgresearchgate.net |

| 90 | 10 | Smaller, more defined spherical particles | ~76 nm | rsc.orgresearchgate.net |

| 67 | 33 | Aggregated small monocrystals | ~125 nm | rsc.orgresearchgate.net |

| 50 | 50 | Shorter rhomboid crystals | ~230 nm (length) | rsc.orgresearchgate.net |

| 0 | 100 | Large, long rhomboid crystals | ~1.5 µm (length) | researchgate.net |

Suspension and Dispersion of Nanomaterials (e.g., Carbon Nanotubes)

The dimethylformamide-water system is also highly relevant in the field of nanotechnology for the suspension and dispersion of nanomaterials, particularly carbon nanotubes (CNTs). mdpi.comd-nb.info Due to strong van der Waals forces, CNTs tend to agglomerate into bundles, which hinders their processability and the realization of their exceptional properties in applications like polymer composites and conductive films. aip.orgaip.org Solvents like DMF are effective at overcoming these forces and facilitating the creation of stable dispersions. ad-nanotech.com

DMF's effectiveness stems from its ability to interact with the surface of the nanotubes. The process is often aided by physical methods such as ultrasonication, which provides the energy needed to break up the CNT bundles and allow the solvent molecules to intercalate and stabilize the individual tubes. researchgate.net

The polarity of the solvent plays a crucial role. mdpi.com While pristine CNTs are difficult to disperse in highly polar solvents like water, their dispersibility can be significantly enhanced through chemical functionalization. mdpi.comresearchgate.net Attaching polar functional groups, such as carboxylic acid (-COOH) or hydroxyl (-OH) groups, to the surface of CNTs makes them more compatible with polar solvents, including DMF, water, and ethanol. mdpi.comresearchgate.netresearchgate.net These functional groups can form hydrogen bonds with water molecules, enabling a stable dispersion. mdpi.com

The stability of CNT dispersions in different solvents is a subject of extensive research. While DMF is a good dispersant, studies comparing it with other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) have sometimes found NMP to provide superior long-term stability. aip.orgkyushu-u.ac.jpresearchgate.net The stability of a dispersion can be quantified by techniques such as zeta potential analysis, where a higher absolute value indicates greater repulsive forces between particles and thus a more stable suspension. aip.orgkyushu-u.ac.jp For example, one study found that CNTs dispersed in NMP had a zeta potential of -31.9 mV, indicating good stability, whereas the dispersion in DMF showed incipient instability with a value of -15.2 mV. kyushu-u.ac.jpresearchgate.net

The following interactive data table presents comparative data on the stability of multi-walled carbon nanotube (MWCNT) dispersions in different polar solvents.

| Solvent | Zeta Potential (mV) | Dispersion Stability Classification | Observational Notes | Reference |

|---|---|---|---|---|

| N-methyl-2-pyrrolidone (NMP) | -31.9 | Good Stability | Remains stable even after one week | kyushu-u.ac.jpresearchgate.net |

| Dimethylformamide (DMF) | -15.2 | Incipient Instability | Slight aggregation observed; precipitation can occur over time | kyushu-u.ac.jpresearchgate.net |

| Tetrahydrofuran (THF) | -1.7 | Maximum Aggregation/Flocculation | Precipitates easily and quickly | kyushu-u.ac.jpresearchgate.net |

Conclusion and Future Research Directions

Summary of Key Research Findings and Existing Knowledge Gaps

Research to date has firmly established the fundamental nature of interactions within dimethylformamide-water mixtures. It is well-documented that hydrogen bonding plays a pivotal role, primarily occurring between the oxygen atom of the dimethylformamide molecule and the hydrogen atoms of water. researchgate.netresearchgate.netresearchgate.net This interaction is a key determinant of the mixture's thermodynamic and transport properties.

Another critical finding is the pronounced surface activity of dimethylformamide, which preferentially adsorbs at the liquid-vapor interface. nih.govbohrium.com This surface adsorption has significant implications for processes occurring at interfaces, such as catalysis and separations. The presence of dimethylformamide has also been shown to disrupt the intricate hydrogen bond network of water, a phenomenon that has been investigated through both spectroscopic and computational methods. nih.gov

Furthermore, studies on the transport properties of these mixtures have revealed that the diffusion of both dimethylformamide and water molecules is hindered by the presence of the other component. nih.govresearchgate.net This mutual slowing of diffusion is a direct consequence of the strong intermolecular interactions. The formation of specific dimethylformamide-water complexes, such as DMF·3H₂O and DMF·2H₂O, has also been identified through experimental techniques. researchgate.netresearchgate.netrsc.org

Despite these advances, several knowledge gaps remain. While the energetics of the hydration process have been explored using computational models, there is a recognized need for further refinement of the potential functions used in simulations to more accurately capture the subtleties of the intermolecular interactions. researchgate.net Additionally, while the application of dimethylformamide-water mixtures in areas like electrochemistry and separation processes is emerging, a deeper, mechanistic understanding of how the solvent structure influences these applications is often lacking. rsc.orgnih.gov The development of advanced membrane technologies for the separation of dimethylformamide and water, for instance, is an area where fundamental research into the transport phenomena at the molecular level is still needed. nih.gov

Key Research Findings and Knowledge Gaps in Dimethylformamide-Water Systems

| Area of Research | Key Findings | Existing Knowledge Gaps |

| Intermolecular Interactions | Predominant hydrogen bonding between DMF oxygen and water hydrogen. researchgate.netresearchgate.netresearchgate.net | Need for more accurate potential functions for computational modeling. researchgate.net |

| Surface Phenomena | Strong adsorption of DMF at the liquid-vapor interface. nih.govbohrium.com | Detailed understanding of the influence of surface structure on reactivity. |

| Hydrogen Bond Network | Disruption of water's hydrogen bond network by DMF. nih.gov | Quantitative correlation between network disruption and macroscopic properties. |

| Transport Properties | Mutual reduction in diffusion coefficients of both components. nih.govresearchgate.net | Predictive models for transport properties across all compositions and temperatures. |

| Complex Formation | Formation of specific DMF-water complexes (e.g., DMF·3H₂O, DMF·2H₂O). researchgate.netresearchgate.netrsc.org | Precise structural and energetic characterization of a wider range of complexes. |

| Applications | Emerging use in electrochemistry and separation technologies. rsc.orgnih.gov | Mechanistic understanding of solvent effects at the molecular level in specific applications. |

Emerging Methodologies and Interdisciplinary Approaches in Dimethylformamide-Water Research

The ongoing exploration of dimethylformamide-water systems is being significantly enhanced by the application of novel and increasingly sophisticated research methodologies. Computationally, the use of Monte Carlo and molecular dynamics simulations has become indispensable for probing the molecular-level structure and dynamics of these mixtures. researchgate.netresearchgate.netnih.govrsc.org These methods provide a powerful complement to experimental data, offering insights that are often inaccessible through direct measurement. The development of more accurate force fields and the application of ab initio molecular dynamics are poised to further revolutionize our understanding.

Experimentally, techniques such as pulsed field gradient spin-echo nuclear magnetic resonance (PFG-SE NMR) are providing unprecedented detail on the self-diffusion of each component within the mixture, offering a direct probe of the microscopic transport phenomena. researchgate.netrsc.org In conjunction with spectroscopic techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, a more complete picture of the hydrogen bonding environment can be constructed.

Furthermore, the field is benefiting from a growing number of interdisciplinary approaches . The study of dimethylformamide-water mixtures is no longer confined to the realm of physical chemistry but is finding increasing relevance in materials science, environmental engineering, and electrochemistry. For example, the application of these solvent systems in the development of novel zinc-ion batteries and in membrane-based separation processes for wastewater treatment highlights the practical importance of this fundamental research. rsc.orgnih.gov The intersection of experimental surface science techniques with computational modeling is also paving the way for a more detailed understanding of the liquid-vapor interface. nih.govbohrium.com

Potential Avenues for Advanced Theoretical and Experimental Studies on Dimethylformamide-Water Systems

Building upon the current state of knowledge and leveraging emerging methodologies, several promising avenues for future research can be identified.

Advanced Theoretical and Computational Studies:

Development of Polarizable Force Fields: A key limitation of current classical simulations is the use of fixed-charge force fields. The development and application of polarizable force fields would allow for a more accurate description of the electronic polarization effects that are crucial in these highly polar mixtures.